molecular formula C10H11NO B167878 N-Phenylmethacrylamide CAS No. 1611-83-2

N-Phenylmethacrylamide

Cat. No.: B167878
CAS No.: 1611-83-2
M. Wt: 161.2 g/mol
InChI Key: IJSVVICYGLOZHA-UHFFFAOYSA-N
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Description

N-Phenylmethacrylamide is an organic compound with the molecular formula C10H11NO. It is a derivative of methacrylamide where the hydrogen atom of the amide group is replaced by a phenyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers with unique properties.

Mechanism of Action

Target of Action

N-Phenylmethacrylamide is primarily involved in the process of polymerization . Its primary targets are the molecules it interacts with during this process, which include other monomers and initiators used in the polymerization reaction .

Mode of Action

This compound undergoes radical polymerization . This process involves the formation of radicals, which are atoms, molecules, or ions with unpaired valence electrons. These radicals can react with other monomers to form a polymer . The polymerization of this compound can be carried out under chiral conditions to produce optically active polymers .

Biochemical Pathways

It’s known that the compound is involved in the process of radical polymerization . This process can lead to the formation of polymers with various properties, depending on the conditions under which the polymerization occurs .

Result of Action

The primary result of this compound’s action is the formation of polymers . These polymers can have various properties, depending on the conditions under which the polymerization occurs . For example, the polymerization of this compound under chiral conditions can produce optically active polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the conditions under which the polymerization occurs can affect the properties of the resulting polymers . Additionally, the presence of other substances, such as initiators, can also influence the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylmethacrylamide can be synthesized by reacting aniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2=\text{C}(\text{CH}_3)\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_2\text{C}(\text{CH}_3)=\text{CH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Phenylmethacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under radical polymerization conditions.

    Substitution Reactions: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce different substituents on the phenyl ring.

Major Products:

    Poly(this compound): A polymer with unique mechanical and thermal properties.

    Substituted N-Phenylmethacrylamides: Depending on the substituents introduced, these compounds can have varied applications in materials science and pharmaceuticals.

Scientific Research Applications

N-Phenylmethacrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Phenylmethacrylamide is unique due to its balance of reactivity and stability. The phenyl group provides a site for further functionalization, while the methacrylamide moiety allows for polymerization, making it versatile for various applications.

Properties

IUPAC Name

2-methyl-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSVVICYGLOZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28407-82-1
Record name 2-Propenamide, 2-methyl-N-phenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28407-82-1
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DSSTOX Substance ID

DTXSID20167063
Record name N-Phenylmethacrylamide
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-83-2
Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-phenylmethacrylamide
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Record name N-PHENYLMETHACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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